molecular formula C14H22N2O3 B14729704 Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate CAS No. 6279-55-6

Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate

Cat. No.: B14729704
CAS No.: 6279-55-6
M. Wt: 266.34 g/mol
InChI Key: HZNKHVGSPASMLZ-UHFFFAOYSA-N
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Description

Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate typically involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the compound in good yield via a metal and additive-free procedure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of HFIP as a solvent and reaction promoter suggests that the process can be scaled up for industrial applications, given the appropriate reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate exerts its effects involves its interaction with molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the ester and hydroxyl groups can undergo various chemical transformations. These interactions and transformations enable the compound to modulate biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.

Properties

CAS No.

6279-55-6

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate

InChI

InChI=1S/C14H22N2O3/c1-15(2)8-11-6-10(14(18)19-5)7-12(13(11)17)9-16(3)4/h6-7,17H,8-9H2,1-5H3

InChI Key

HZNKHVGSPASMLZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC(=C1O)CN(C)C)C(=O)OC

Origin of Product

United States

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